molecular formula C24H20F2N2O3 B2590083 4-(2,6-difluorobenzoyl)-1-(4-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-54-8

4-(2,6-difluorobenzoyl)-1-(4-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2590083
CAS No.: 317833-54-8
M. Wt: 422.432
InChI Key: NSFFXGDUGIZIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-difluorobenzoyl)-1-(4-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C24H20F2N2O3 and its molecular weight is 422.432. The purity is usually 95%.
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Scientific Research Applications

Practical and Large-Scale Synthesis

This compound and its derivatives are often targeted for their potential in practical and large-scale synthesis applications. For example, the work by Bänziger et al. (2000) demonstrates a short, efficient synthesis pathway that is feasible for large-scale manufacturing of related compounds, highlighting the importance of these chemicals in pharmaceutical production and the development of new synthesis methodologies Bänziger, J. Cercus, Wolfgang Stampfer, U. Sunay, 2000.

Synthesis of Fluorinated Derivatives

The research on fluorinated derivatives, such as the work by Kotovskaya et al. (1999), explores the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides. These studies are crucial for the development of new materials with potential applications in electronics, photonics, and as pharmaceutical intermediates Kotovskaya, N. Perova, V. Charushin, O. Chupakhin, 1999.

Computational and Experimental Studies

The molecular structure of related compounds has been a subject of both computational and experimental studies, as demonstrated by Trilleras et al. (2017). Such research helps in understanding the chemical and physical properties of these compounds, paving the way for their application in designing drugs and materials with tailored properties Trilleras, D. Pacheco, Alfredo Pérez-Gamboa, J. Quiroga, A. Ortíz, J. Gálvez, M. Nogueras, J. Cobo, 2017.

Antimicrobial Activity

Some studies, like the one conducted by Refaat et al. (2004), have explored the antimicrobial activity of novel quinoxalines, suggesting the potential of such compounds in developing new antimicrobial agents. These investigations are critical in the ongoing search for new drugs to combat resistant microbial strains Refaat, A. A. Moneer, Omneya M. Khalil, 2004.

Green Synthesis and Characterization

The green synthesis and spectrofluorometric characterization of heterocyclic compounds derived from chalcones, as researched by Khan (2017), demonstrate the environmental friendliness and efficiency of producing such compounds. This approach aligns with the sustainable chemistry goals of reducing hazardous substances in chemical synthesis Khan, 2017.

Properties

IUPAC Name

4-(2,6-difluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O3/c1-15-23(29)27(14-16-10-12-17(31-2)13-11-16)20-8-3-4-9-21(20)28(15)24(30)22-18(25)6-5-7-19(22)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFFXGDUGIZIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.